molecular formula C8H9BrO B151637 (4-(Bromomethyl)phenyl)methanol CAS No. 71831-21-5

(4-(Bromomethyl)phenyl)methanol

Cat. No.: B151637
CAS No.: 71831-21-5
M. Wt: 201.06 g/mol
InChI Key: RDHSYXFAOVTAEH-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)methanol, also known as 4-bromomethylbenzyl alcohol, is an organic compound with the molecular formula C8H9BrO. It is a white to off-white solid with a molecular weight of 201.06 g/mol. This compound is commonly used in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Bromomethyl)phenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of 4-bromomethyl-benzoic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromomethylbenzaldehyde.

    Reduction: It can be reduced to form 4-bromomethylbenzyl alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are commonly used.

Major Products Formed

    Oxidation: 4-bromomethylbenzaldehyde

    Reduction: 4-bromomethylbenzyl alcohol

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

(4-(Bromomethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)methanol involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromomethylbenzaldehyde
  • 4-bromomethylbenzyl alcohol
  • 4-bromomethylbenzoic acid

Uniqueness

(4-(Bromomethyl)phenyl)methanol is unique due to its dual functional groups (hydroxyl and bromomethyl), which provide versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSYXFAOVTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438192
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71831-21-5
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromomethylbenzoic acid (5.04; 23.3 mmol) in THF (30 ml) was cooled to 0° C. and treated with borane/THF (35 mmol). The ice bath was removed and the mixture was allowed to warm to room temperature and stirred for 1.5 hours. The excess borane was quenched with MeOH, and then with water, and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 4% HCl, water NaHCO3, brine, dried (MgSO4), filtered, concentrated in vacuo to afford 4.44 g (94%) of the title compound.
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromomethylbenzoate (5.73 g, 25 mmol) in dry CH2Cl2 (150 mL) cooled to −78° C. with stirring under nitrogen was added dropwise a solution of DIBAL-H (82.5 mL, 1.0 M solution in THF). Stirring was continued for 1.5 h at −78° C., and the reaction mixture was then allowed to warm to 0° C. and quenched with H2O. The organic layer was separated and the aqueous was extracted with CH2Cl2 (2×100 mL). The combined organic extracts were dried (MgSO4) and evaporated to give the desired alcohol (5.0 g, 100%) as a white solid: 1H NMR (CDCl3) δ 1.84 (br, 1H), 4.49 (s, 2H), 4.67 (s, 2H), 7.33 (d, 2H, J=8.2 Hz), 7.38 (d, 2H, J=8.2 Hz).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromomethyl-benzoic acid methyl ester (5 g, 21.82 mmol) in DCM (200 mL) is added DIBAL-H (1.0 M in hexane, 54.56 mL, 54.56 mmol) drop wise at −78° C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is quenched with sodium potassium tartrate (10% solution, 8 mL) and diluted with DCM (100 mL). The combined organic layer is washed with water (50 mL), brine (25 mL), dried over sodium sulfate, and evaporated to give the title compound as an off white solid (3.5 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.23-7.21 (m, 2H), 7.4-7.3 (m, 2H), 4.5-4.3 (bs, 2H), 4.68 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54.56 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Bromomethyl)phenyl)methanol
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Customer
Q & A

Q1: What are the advantages of using binary hydride systems for reducing (4-(Bromomethyl)phenyl)methanol?

A2: Binary hydride systems offer enhanced control over the reduction process compared to using single hydrides. By carefully selecting the hydride combination and reaction conditions, chemists can selectively target either the carbon-bromine bond or both the bromine and the alcohol group in this compound. [] This allows for the production of various desired compounds from a single starting material without resorting to protecting group strategies, simplifying the synthetic route. [] For instance, using HInCl2 and diisobutylaluminum hydride (DIBAL-H) on this compound yields para-tolylmethanol, while using HInCl2 and BH3:THF produces para-tolylmethanol. [] This control over selectivity and the potential for one-pot procedures makes binary hydride systems highly advantageous in organic synthesis.

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